molecular formula C23H14I2N2O3S B14949526 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 5800-01-1

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B14949526
CAS No.: 5800-01-1
M. Wt: 652.2 g/mol
InChI Key: JCTWIYPFMBSMSS-UHFFFAOYSA-N
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Description

5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a dihydropyrimidine (DHPM) derivative with a complex heterocyclic scaffold. DHPMs are synthesized via multicomponent reactions like the Biginelli reaction, which combines aldehydes, urea/thiourea, and β-ketoesters . This compound features a 4-hydroxy-3,5-diiodophenyl substituent at the C5 position, a 1,3-diphenyl motif at N1 and N3, and a 2-sulfanylidene group replacing the typical carbonyl oxygen.

Properties

CAS No.

5800-01-1

Molecular Formula

C23H14I2N2O3S

Molecular Weight

652.2 g/mol

IUPAC Name

5-[(4-hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H14I2N2O3S/c24-18-12-14(13-19(25)20(18)28)11-17-21(29)26(15-7-3-1-4-8-15)23(31)27(22(17)30)16-9-5-2-6-10-16/h1-13,28H

InChI Key

JCTWIYPFMBSMSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)I)O)I)C(=O)N(C2=S)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimidinedione structure, followed by the introduction of the diiodophenyl and hydroxyphenylmethylene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The diiodophenyl group can be reduced to form deiodinated derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deiodinated compounds. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-HYDROXY-3,5-DIIODOPHENYL)METHYLENE]-1,3-DIPHENYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of DHPM derivatives allows for tailored applications in medicinal chemistry and materials science. Below is a comparative analysis of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of DHPM Derivatives

Compound Name / Key Substituents Synthesis Method Key Properties/Activities Reference
Target Compound : 4-Hydroxy-3,5-diiodophenyl, 1,3-diphenyl, 2-sulfanylidene Likely Biginelli or Claisen-Schmidt variant Potential halogen-dependent bioactivity; uncharacterized optical properties Inferred
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione) Knoevenagel condensation Materials science applications (e.g., catalysis, thin films)
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Ethanol recrystallization Characterized via UV-Vis, IR, NMR; electronic properties studied
5-[(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione Multistep protocol Optical properties (dye potential); pyrazole-enhanced π-conjugation
Dihydropyrimidine-oxadiazole hybrids (e.g., 11a-11d) Biginelli + Claisen-Schmidt Anticancer activity (53–49% growth inhibition vs. Aspergillus niger)
(5E)-5-{[1-(3,5-Dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione Not specified High molecular weight (457.592 Da); pyrrole-modified solubility

Key Findings:

Substituent-Driven Bioactivity: The diiodophenyl group in the target compound may confer stronger antimicrobial or antitumor effects compared to methoxy () or methyl () substituents, as halogens enhance binding to biomolecular targets . Oxadiazole-containing DHPMs () exhibit notable anticancer activity, suggesting that heterocyclic additions (e.g., oxadiazole, pyrazole) optimize pharmacological profiles.

Synthetic Flexibility :

  • The Biginelli reaction dominates DHPM synthesis (), but Claisen-Schmidt conditions () enable chalcone intermediates for further functionalization.
  • S-Alkylation () of DHPM thiones introduces regioselectivity challenges, critical for tuning reactivity.

Material vs. Medicinal Applications: Phenylenedimethylylidene-bis-DHPMs () are prioritized for non-biological uses (e.g., catalysis, electrochemistry), whereas 2-thioxo derivatives () are characterized for drug design.

Structural Characterization :

  • UV-Vis and NMR () are standard for confirming DHPM tautomerism and substituent effects. The target compound’s iodine atoms may complicate NMR interpretation due to isotopic splitting.

Biological Activity

The compound 5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-diphenyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a synthetic derivative known for its diverse biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A dihydro-pyrimidine core.
  • Two phenyl groups attached to the nitrogen atoms.
  • A sulfanylidenedione moiety contributing to its reactivity.

Antioxidant Properties

Research indicates that derivatives of similar structures possess significant antioxidant activity. For instance, compounds with a similar backbone have shown the ability to scavenge free radicals and reduce oxidative stress in various biological systems .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory processes:

  • 5-Lipoxygenase : This enzyme plays a crucial role in leukotriene synthesis. Inhibitors can reduce inflammation and are of interest in treating conditions like asthma and arthritis.
  • Cyclooxygenases (COX) : Inhibition of COX enzymes can alleviate pain and inflammation, making this compound a potential candidate for anti-inflammatory drug development .

Anticancer Activity

Studies have demonstrated that related compounds exhibit antiproliferative effects against various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest. For example, similar diphenyl derivatives have been shown to inhibit the proliferation of PC3 prostate cancer cells .

Antiviral Activity

There is emerging evidence suggesting that certain derivatives may inhibit viral replication. Specifically, compounds with structural similarities have been tested against HIV-1 integrase, showing promising results in reducing viral load .

Study 1: Antioxidant Evaluation

A series of experiments assessed the antioxidant capacity of related compounds using DPPH and ABTS assays. Results indicated a significant reduction in radical species when treated with these compounds, suggesting their potential use as natural antioxidants in food and pharmaceutical applications.

Study 2: Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibits 5-lipoxygenase and COX enzymes at micromolar concentrations. This finding supports its potential use in developing anti-inflammatory medications.

Study 3: Cancer Cell Proliferation

In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it induces apoptosis through the mitochondrial pathway.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntioxidantScavenging free radicals
Enzyme InhibitionInhibition of 5-lipoxygenase
AnticancerInhibition of PC3 cell proliferation
AntiviralInhibition of HIV-1 integrase

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